

AMPD2 Expression in Human Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *AMPD2 Human Pre-designed
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Introduction

Adenosine Monophosphate Deaminase 2 (AMPD2) is a crucial enzyme in purine metabolism, catalyzing the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP).[1][2][3] This function places AMPD2 at a critical juncture in maintaining cellular energy homeostasis and nucleotide pools.[3][4][5] Dysregulation of AMPD2 has been implicated in various pathological conditions, including neurodegenerative diseases and metabolic disorders, making it a protein of significant interest for therapeutic intervention.[3][4][6] This guide provides a comprehensive overview of AMPD2 expression across different human tissues, detailing quantitative data, experimental methodologies for its detection, and its role in signaling pathways.

Quantitative Expression of AMPD2 in Human Tissues

The expression of AMPD2 varies across different human tissues at both the mRNA and protein levels. The following tables summarize quantitative data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas, providing a comparative view of AMPD2 expression.[7]

AMPD2 mRNA Expression

The GTEx project provides RNA sequencing data across a wide range of non-diseased human tissues. The data is presented as normalized protein-coding transcripts per million (nTPM).

Tissue Group	Tissue	nTPM (Mean)
Nervous System	Brain - Cerebellum	High
Brain - Cerebral Cortex	High	
Brain - Hippocampal formation	Medium	
Brain - Amygdala	Medium	
Brain - Basal ganglia	Medium	
Brain - Midbrain	Medium	
Spinal cord	Medium	
Endocrine System	Pancreas - Islets of Langerhans	Highest
Adrenal Gland	High	
Thyroid Gland	Medium	
Pituitary Gland	Low	
Hematopoietic System	Whole Blood	High (Overexpressed x5.0)[1]
Peripheral blood mononuclear cells	High (Protein overexpressed 12.2)[1]	
Platelet	High (Protein overexpressed 11.2)[1]	
Lymph Node	High (Protein overexpressed 11.0)[1]	
Spleen	Medium	
Bone Marrow	Medium	
Thymus	Low	
Gastrointestinal Tract	Liver	High
Small Intestine	Medium	
Colon	Medium	

Stomach	Low	High
Other Tissues	Kidney	
Lung	Medium	
Skeletal Muscle	Low	
Heart	Low	
Skin	Low	

Data sourced from the Human Protein Atlas and GeneCards, which aggregate GTEx data. The terms "Highest", "High", "Medium", and "Low" are relative rankings based on the available data for illustrative purposes.[\[1\]](#)[\[7\]](#)[\[8\]](#)

AMPD2 Protein Expression

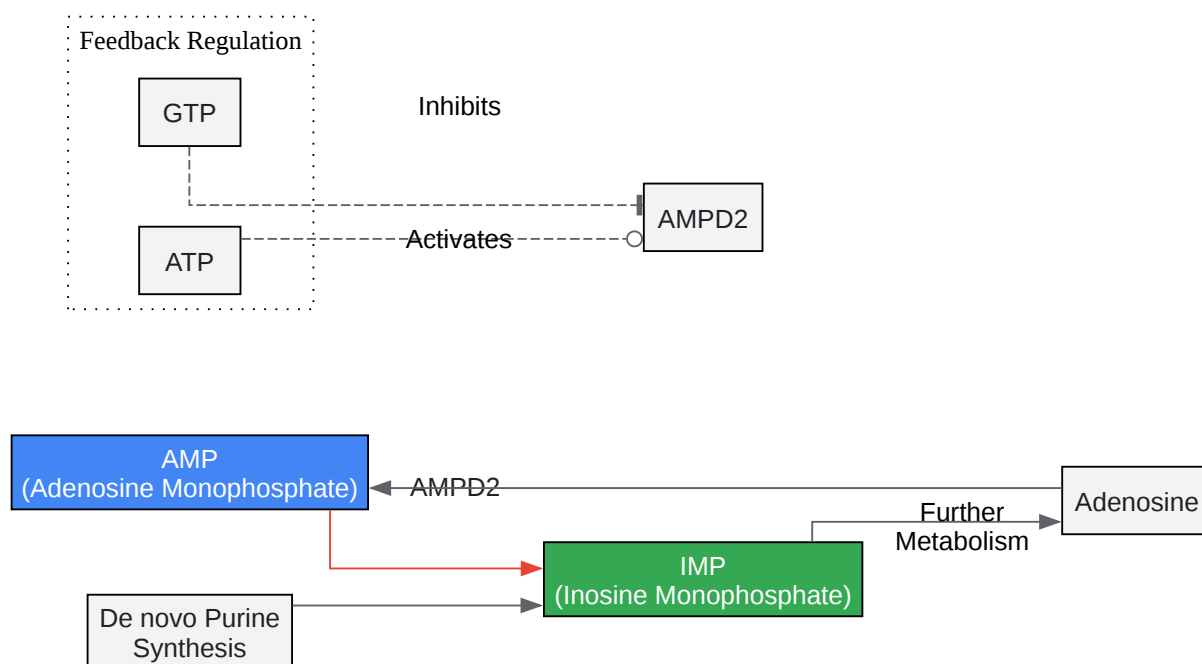
The Human Protein Atlas provides data on protein expression based on immunohistochemistry (IHC) in various tissues.

Tissue	Localization	Expression Level
Pancreas (Islets of Langerhans)	Cytoplasmic	High
Brain (Neuronal cells)	Cytoplasmic	High
Liver	Cytoplasmic	Medium
Kidney	Cytoplasmic	Medium
Lymphoid Tissues	Cytoplasmic	Medium
Skeletal Muscle	Cytoplasmic	Low
Heart Muscle	Cytoplasmic	Low

Expression levels are categorized as High, Medium, or Low based on antibody staining intensity in immunohistochemistry.[\[7\]](#)[\[8\]](#)

Signaling Pathway

AMPD2 is a key enzyme in the purine salvage pathway, which is a part of the broader purine metabolism. This pathway is essential for the synthesis of purine nucleotides.



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Caption: Purine metabolism pathway involving AMPD2.

Experimental Protocols

Detailed methodologies for the detection and quantification of AMPD2 are crucial for reproducible research. The following sections provide protocols for key experimental techniques.

Quantitative Real-Time PCR (qPCR) for AMPD2 mRNA Expression

This protocol is for the quantification of AMPD2 mRNA from tissue samples.

1. RNA Extraction:

- Homogenize fresh or frozen tissue samples (50-100 mg) in a suitable lysis buffer (e.g., TRIzol).
- Extract total RNA following the manufacturer's protocol.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

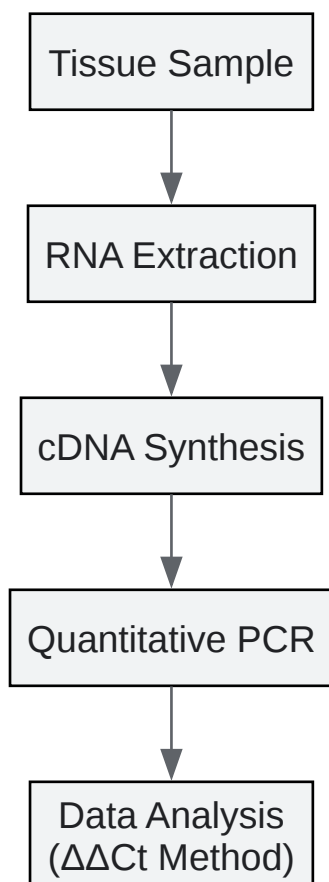
2. cDNA Synthesis:

- Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
- Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.

3. qPCR Reaction:

- Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry.
- Use a validated primer pair for human AMPD2. An example of a commercially available primer pair is:
 - Forward Sequence: TCCTGAAGACGGACAGTGA^{CTC}[\[9\]](#)
 - Reverse Sequence: CAGAGATGGTGACCCGCTGAAA^{CTC}[\[9\]](#)
- Set up the qPCR reaction in triplicate for each sample, including a no-template control.
- Perform the qPCR on a real-time PCR instrument with a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[\[10\]](#)

- Analyze the data using the $\Delta\Delta C_t$ method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).



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Caption: General workflow for qPCR analysis of AMPD2 mRNA.

Western Blotting for AMPD2 Protein Detection

This protocol outlines the detection of AMPD2 protein in tissue lysates.

1. Protein Extraction:

- Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.

- Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate the proteins by size on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against AMPD2 (e.g., rabbit polyclonal) overnight at 4°C. A typical dilution is 1:500-1:1000.[\[2\]](#)
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.

4. Detection:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Normalize the AMPD2 band intensity to a loading control (e.g., β-actin, GAPDH).

Immunohistochemistry (IHC) for AMPD2 Localization

This protocol is for visualizing the localization of AMPD2 protein in tissue sections.

1. Tissue Preparation:

- Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

- Cut 4-5 μm thick sections and mount them on charged slides.

2. Deparaffinization and Rehydration:

- Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

3. Antigen Retrieval:

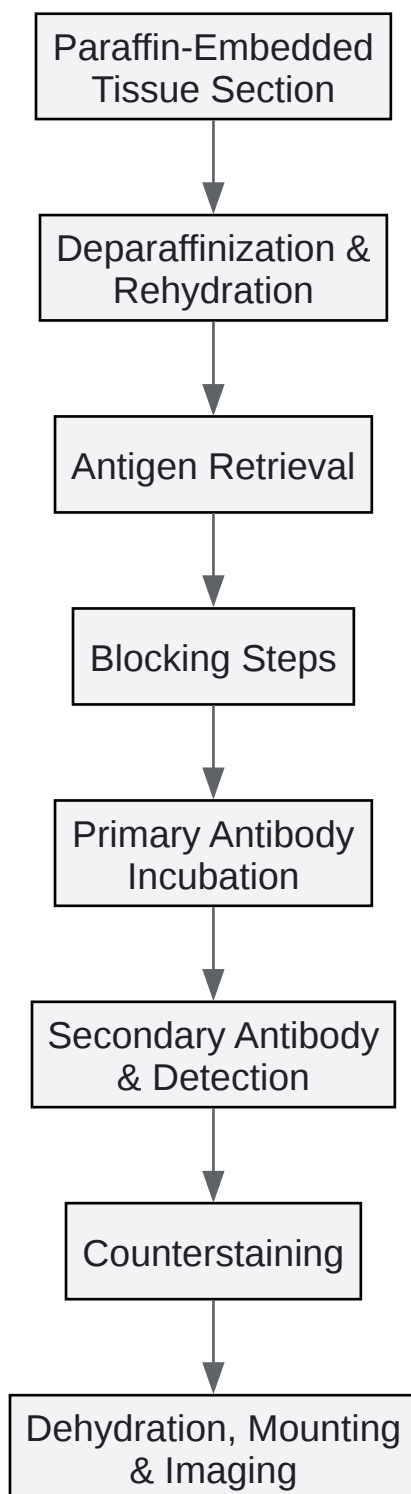
- Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate buffer (pH 6.0) for 10-20 minutes.[\[11\]](#)

4. Staining:

- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding with a blocking serum.
- Incubate the sections with a primary AMPD2 antibody (e.g., at a dilution of 1:50-1:200) overnight at 4°C.[\[11\]](#)
- Wash with PBS or TBS.
- Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
- Develop the signal with a chromogen such as DAB.
- Counterstain with hematoxylin.

5. Mounting and Imaging:

- Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.
- Image the slides using a bright-field microscope.



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Caption: Immunohistochemistry workflow for AMPD2 protein.

Conclusion

AMPD2 is a widely expressed enzyme with particularly high levels in the nervous system, endocrine glands, and hematopoietic cells. Its central role in purine metabolism underscores its importance in cellular function and its potential as a therapeutic target. The provided data and protocols offer a robust foundation for researchers and drug development professionals to further investigate the role of AMPD2 in health and disease. Consistent and standardized experimental approaches, as outlined in this guide, are essential for advancing our understanding of this critical enzyme.

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- To cite this document: BenchChem. [AMPD2 Expression in Human Tissues: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563721#ampd2-expression-in-different-human-tissues]

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